5,6,7,8-四氢蝶呤盐酸盐

描述

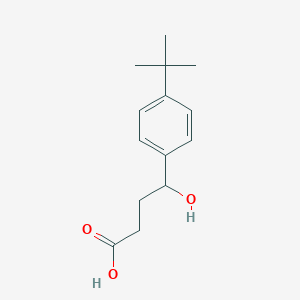

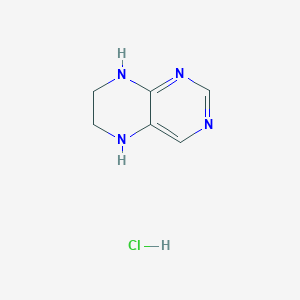

5,6,7,8-Tetrahydropteridine hydrochloride is a synthetic reduced pterin cofactor . It is used for nitric oxide synthetase, and for phenylalanine, tyrosine, and tryptophan hydroxylases . It is less active than the natural cofactor, tetrahydrobiopterin (BH4) .

Molecular Structure Analysis

The molecular weight of 5,6,7,8-Tetrahydropteridine hydrochloride is 172.62 . The IUPAC name is 5,6,7,8-tetrahydropteridine hydrochloride . The InChI code is 1S/C6H8N4.ClH/c1-2-9-6-5 (8-1)3-7-4-10-6;/h3-4,8H,1-2H2, (H,7,9,10);1H .Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydropteridine hydrochloride is a powder . It has a melting point of 223-224 .科学研究应用

与酪氨酸羟化酶的相互作用

四氢蝶呤是酪氨酸羟化酶的必需辅因子,酪氨酸羟化酶是儿茶酚胺生物合成中的关键酶。一项研究探讨了各种四氢蝶呤类似物与重组人酪氨酸羟化酶的相互作用。研究发现,该酶可以在某些位置耐受庞大的取代基,从而影响其催化和偶联效率。该研究提供了对辅因子活性及其与酶相互作用的结构要求的见解,突出了设计靶向治疗剂的潜力 (Almås et al., 2000)。

氧化性质

另一项研究重点关注特定四氢蝶呤的合成和自发氧化。它观察到水溶液中嘧啶环的意外氧化收缩,与现有的理论一致。这些发现可能对理解四氢蝶呤的稳定性和反应性产生影响,可能影响其在各种生化过程中的储存、处理和应用 (Mager & Berends, 2010)。

合成技术

一项旨在开发一种高效的四氢吲哚啉合成方法的研究取得了成功,四氢吲哚啉可能是四氢蝶呤的结构类似物。它建立了一步合成工艺,展示了在制药或研究目的下创建复杂有机分子的化学用途和潜力 (Capomolla et al., 2015)。

光动力剂

结构上与四氢蝶呤相关的四氢吡唑并[1,5-a]吡啶稠合叶绿素被研究了其对黑素瘤细胞的光动力治疗潜力。这些化合物具有很高的吸收特性和显著的光敏剂能力,代表了癌症治疗的创新方法,突出了四氢蝶呤相关化合物在医学研究中的更广泛意义 (Pereira et al., 2015)。

结构分析

了解化合物结构对其在各个领域的应用至关重要。对与四氢蝶呤相关的化合物晶体结构的研究揭示了其构象和稳定其结构的相互作用。此类见解对于设计具有精确特性的药物或其他功能性分子非常宝贵 (Akkurt et al., 2015)。

安全和危害

属性

IUPAC Name |

5,6,7,8-tetrahydropteridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.ClH/c1-2-9-6-5(8-1)3-7-4-10-6;/h3-4,8H,1-2H2,(H,7,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSPBRSKOVLJNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=NC=C2N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydropteridine hydrochloride | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2938726.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2938729.png)

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2938732.png)

![3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2938734.png)

![N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2938738.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2938740.png)